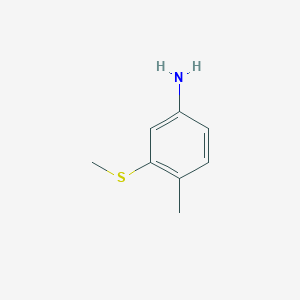
4-Methyl-3-(methylsulfanyl)anilin
Übersicht
Beschreibung
4-Methyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol It is characterized by the presence of a methyl group and a methylsulfanyl group attached to an aniline ring
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Wirkmechanismus
Target of Action
4-Methyl-3-(methylsulfanyl)aniline is a chemical compound that is often used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of structures in medicinal chemistry . Therefore, the primary target of this compound can be considered as the palladium catalyst in the Suzuki–Miyaura coupling reaction .
Mode of Action
The compound interacts with its targets (palladium catalyst) in the Suzuki–Miyaura coupling reaction . The reaction involves the coupling of an organoboron compound (like 4-Methyl-3-(methylsulfanyl)aniline) with a halide or pseudo-halide using a palladium catalyst . The compound, being an organoboron reagent, is involved in the transmetalation step of the reaction, where it transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Methyl-3-(methylsulfanyl)aniline participates, is a key pathway in synthetic chemistry . The reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds . The downstream effects of this pathway include the synthesis of various biaryl compounds, which are prevalent in a wide range of natural products and pharmaceuticals .
Result of Action
The primary result of the action of 4-Methyl-3-(methylsulfanyl)aniline is the formation of biaryl compounds via the Suzuki–Miyaura coupling reaction . These biaryl compounds are prevalent in a wide range of natural products and pharmaceuticals, indicating the significant impact of this compound’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-3-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-methyl-3-nitroaniline with methylthiol in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like ethanol .
Industrial Production Methods: In industrial settings, the production of 4-Methyl-3-(methylsulfanyl)aniline often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or column chromatography, to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-3-(methylsulfinyl)aniline
- 4-Methyl-3-(methylsulfonyl)aniline
- 4-Methyl-3-(ethylsulfanyl)aniline
Comparison: Compared to its analogs, 4-Methyl-3-(methylsulfanyl)aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
4-methyl-3-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBGYPQRTVRCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98594-08-2 | |
| Record name | 4-methyl-3-(methylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2372619.png)
![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)
![1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2372621.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)

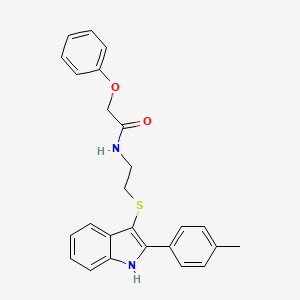
![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)
![6-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile](/img/structure/B2372632.png)
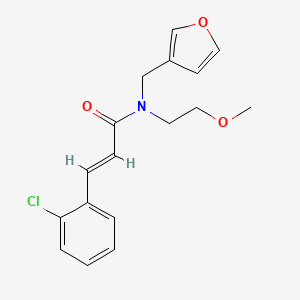
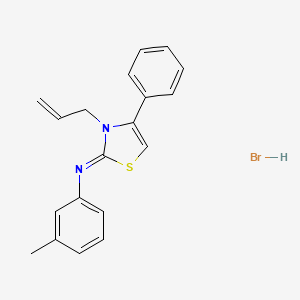
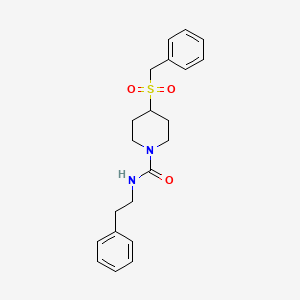
![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)
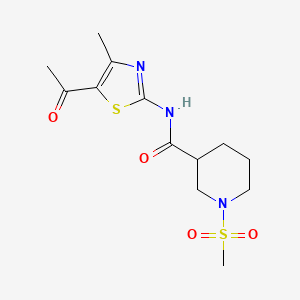
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)
